molecular formula C20H17N7 B2509862 N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1257550-40-5

N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2509862
CAS No.: 1257550-40-5
M. Wt: 355.405
InChI Key: YOZDZBPWKSQGED-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a complex organic compound that features both indole and pyrazolo[3,4-d][1,2,3]triazin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the pyrazolo[3,4-d][1,2,3]triazin ring system. The final step involves coupling these two moieties under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is unique due to its combined indole and pyrazolo[3,4-d][1,2,3]triazin structures, which confer distinct chemical and biological properties . This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7/c1-2-6-15(7-3-1)27-20-17(13-23-27)19(24-26-25-20)21-11-10-14-12-22-18-9-5-4-8-16(14)18/h1-9,12-13,22H,10-11H2,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZDZBPWKSQGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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